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Compound of Interest

Compound Name: 3-Bromo-6-methyl-2-nitropyridine

Cat. No.: B7983851

Get Quote

Executive Summary
The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, frequently

serving as a core pharmacophore in kinase inhibitors, GPCR modulators, and anti-infective

agents. Among highly functionalized pyridines, 3-bromo-6-methyl-2-nitropyridine (CAS:

1379359-54-2) stands out as a highly versatile, orthogonally reactive building block.

This whitepaper provides an authoritative guide on the structural nomenclature,

physicochemical properties, and self-validating synthetic protocols for 3-bromo-6-methyl-2-
nitropyridine. Designed for drug development professionals, this guide emphasizes the

mechanistic causality behind experimental workflows to ensure high-yield, reproducible

synthesis.

Chemical Identity & IUPAC Nomenclature
The IUPAC name 3-bromo-6-methyl-2-nitropyridine systematically describes a six-

membered aromatic nitrogen heterocycle with three distinct functional groups, each imparting

specific electronic and steric properties to the core:
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Pyridine Core: The base aromatic system, inherently electron-deficient compared to

benzene.

2-Nitro Group ( −NO2​): A strongly electron-withdrawing group (EWG) at the ortho position to

the nitrogen. It highly activates the ring for nucleophilic aromatic substitution ( SN​Ar ) and

serves as a masked amine, which can be revealed via reduction for hinge-binding motifs in

kinase inhibitors.

3-Bromo Group ( −Br ): A heavy halogen positioned meta to the pyridine nitrogen but ortho to

the nitro group. It is a prime handle for palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki-Miyaura, Buchwald-Hartwig).

6-Methyl Group ( −CH3​): An electron-donating group that provides steric bulk adjacent to the

pyridine nitrogen. It can also undergo late-stage functionalization, such as radical

halogenation or oxidation to a carboxylic acid.

Physicochemical Data Summary
Quantitative data for the target scaffold is summarized below for analytical verification :

Property Value

IUPAC Name 3-bromo-6-methyl-2-nitropyridine

CAS Registry Number 1379359-54-2

Molecular Formula C6​H5​BrN2​O2​

Molecular Weight 217.02 g/mol

SMILES String Cc1ccc(c(n1)[O-])Br

Appearance Pale yellow to brown solid

Strategic Importance & Orthogonal Reactivity
The value of 3-bromo-6-methyl-2-nitropyridine lies in its orthogonal reactivity. In complex

drug synthesis, orthogonality allows chemists to sequentially functionalize different positions of

a molecule without requiring cumbersome protection/deprotection steps.
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Fig 1: Orthogonal functionalization pathways of the pyridine scaffold.

Synthetic Methodologies & Workflow
The de novo synthesis of 3-bromo-6-methyl-2-nitropyridine is typically achieved in two highly

controlled steps starting from the commercially available 2-amino-6-methylpyridine.
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Fig 2: Two-step synthetic workflow for 3-bromo-6-methyl-2-nitropyridine.

Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your

laboratory, the following protocols detail not just the actions, but the causality behind the

chemical behavior.

Protocol 1: Regioselective Bromination
Objective: Synthesis of 2-amino-3-bromo-6-methylpyridine (CAS: 126325-46-0).

Mechanistic Causality: The primary amine at C2 is a strong activating ortho/para director. By

conducting the bromination in a strongly acidic aqueous medium (HCl/H2SO4), the pyridine

nitrogen becomes protonated. This deactivates the ring globally, preventing uncontrolled

polybromination, while the strongly electron-donating amino group still directs the incoming
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electrophilic bromine strictly to the C3 and C5 positions. Steric hindrance from the C6-methyl

group and strict temperature control (0 °C) heavily favor mono-bromination at the C3 position .

Step-by-Step Procedure:

Preparation: In a 500 mL round-bottom flask, dissolve 32.4 g (0.3 mol) of 2-amino-6-

methylpyridine in 28 g of concentrated hydrochloric acid ( HCl ).

Acidic Media Addition: Carefully add 10 mL of concentrated sulfuric acid ( H2​SO4​) and 120

mL of deionized water to the mixture.

Temperature Control: Submerge the flask in an ice-water bath and allow the internal

temperature to reach exactly 0 °C. Validation Check: The solution must be completely chilled

to prevent the formation of the 3,5-dibromo byproduct.

Electrophilic Addition: Over a strict 30-minute period, add 52.8 g (0.33 mol, 1.1 eq) of

elemental bromine ( Br2​) dropwise via an addition funnel.

Reaction Maturation: Remove the ice bath and stir the mixture at room temperature for 20

minutes.

Workup: Neutralize the highly acidic solution by slowly adding cold aqueous NaOH until a pH

of 7-8 is reached. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Isolation: Dry the combined organic layers over anhydrous MgSO4​, filter, and concentrate

under reduced pressure to yield the intermediate as a pale yellow solid.

Protocol 2: Oxidation of Amine to Nitro
Objective: Synthesis of 3-bromo-6-methyl-2-nitropyridine (CAS: 1379359-54-2).

Mechanistic Causality: Direct oxidation of aminopyridines is notoriously difficult because the

pyridine nitrogen is prone to forming an N-oxide. To circumvent this, Caro’s acid

(peroxymonosulfuric acid, H2​SO5​) is utilized. Caro's acid provides a highly electrophilic oxygen

source that rapidly oxidizes the primary amine through a nitroso intermediate directly to the

nitro group, outpacing the parasitic N-oxidation pathway .

Step-by-Step Procedure:
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Caro's Acid Preparation: In a separate flask cooled to 0 °C, slowly add concentrated H2​SO4​

to an aqueous solution of ammonium persulfate. Stir for 30 minutes. Note: Caro's acid is

highly reactive and must be used immediately.

Substrate Dissolution: Dissolve 10.0 g of the 2-amino-3-bromo-6-methylpyridine intermediate

in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask.

Cooling: Cool the DCM solution to 0 °C using an ice-salt bath.

Oxidation: Slowly add the freshly prepared Caro's acid dropwise to the substrate solution.

Critical Causality: The reaction is highly exothermic. The internal temperature must be

maintained between 0 °C and 5 °C to prevent thermal runaway and over-oxidation.

Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl

Acetate (3:1) eluent system. The reaction is typically complete within 2 hours.

Quenching: Carefully pour the reaction mixture into a cold, saturated solution of sodium

bicarbonate ( NaHCO3​) to neutralize excess acid. Validation Check: Add slowly to control

CO2​effervescence.

Extraction & Purification: Separate the organic layer, extract the aqueous phase with DCM (2

x 50 mL), combine the organic layers, wash with brine, and dry over Na2​SO4​. Concentrate

under reduced pressure to afford the target 3-bromo-6-methyl-2-nitropyridine.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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